[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate
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Overview
Description
Albiflorin is a monoterpene glycoside derived from the roots of Paeonia lactiflora, a traditional Chinese medicinal herb. It is known for its pharmacological properties, including anti-inflammatory, neuroprotective, and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albiflorin can be extracted from the roots of Paeonia lactiflora using macroporous resin and medium-pressure liquid chromatography. The process involves static adsorption/desorption experiments to optimize the separation characteristics of the resin .
Industrial Production Methods
The industrial production of albiflorin typically involves large-scale extraction from peony rhizomes. The process includes the use of macroporous resin for initial purification, followed by medium-pressure liquid chromatography to obtain high-purity albiflorin .
Chemical Reactions Analysis
Types of Reactions
Albiflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving albiflorin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of albiflorin include its oxidized and reduced derivatives, which exhibit different pharmacological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Scientific Research Applications
Albiflorin has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Albiflorin exerts its effects through various molecular targets and pathways. It has been shown to regulate the LSD1-mediated microglial activation and ferroptosis, which are crucial for its neuroprotective effects . Additionally, albiflorin inhibits the uptake activity of human monoamine transporters, contributing to its antidepressant properties .
Comparison with Similar Compounds
Albiflorin is structurally similar to other monoterpene glycosides such as paeoniflorin and benzoylpaeoniflorin. albiflorin is unique due to its specific pharmacological properties, including its potent neuroprotective and anti-inflammatory effects .
List of Similar Compounds
- Paeoniflorin
- Benzoylpaeoniflorin
- Oxypaeoniflorin
- 2’-O-Benzoylpaeoniflorin
- Benzoyloxypeoniflorin
- Mudanpioside C
- Galloylpaeoniflorin
- Paeoniflorigenone
- Paeonilactone B
- Paeonilactone C
- Paeonilactone A
Properties
Molecular Formula |
C23H28O11 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13-,14-,15-,16+,17-,19+,21?,22?,23+/m1/s1 |
InChI Key |
QQUHMASGPODSIW-WRBSMJEFSA-N |
Isomeric SMILES |
CC12C[C@H](C3C[C@]1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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